Isoxazol-3-yl dimethylcarbamate
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Overview
Description
Isoxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazol-3-yl dimethylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxyimoyl halides with dipolarophiles in the presence of a base such as sodium bicarbonate at ambient temperature . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .
Scientific Research Applications
Isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Isoxazol-3-yl dimethylcarbamate can be compared with other similar compounds, such as:
Isoxazole: The parent compound with a similar heterocyclic structure but without the dimethylcarbamate group.
Oxadiazole: Another five-membered heterocyclic compound with different nitrogen and oxygen atom positions.
Thiadiazole: A related compound with sulfur instead of oxygen in the ring structure.
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
70394-60-4 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1,2-oxazol-3-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H8N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H,1-2H3 |
InChI Key |
XZYVSYOPIGWRIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=NOC=C1 |
Origin of Product |
United States |
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